Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Imidazo[2,1-b]thiazole nucleus is a very interesting scaffold in terms of chemistry and biological activity . They have been synthesized and evaluated for their antibacterial and antifungal activities .
Synthesis Analysis
Imidazo[2,1-b]thiadiazole analogues have been synthesized . The synthesis involves metal-free direct synthesis of imidazo .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiadiazole derivatives can be confirmed by 1H NMR, 13C NMR and mass spectral analysis .Chemical Reactions Analysis
Imidazo[2,1-b]thiadiazole derivatives have shown strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of specific imidazo[2,1-b]thiadiazole derivatives can be confirmed by 1H NMR, 13C NMR and mass spectral analysis .Scientific Research Applications
1. Anti-inflammatory Activity
Ethyl imidazo[2,1-b]thiazole derivatives, similar in structure to Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate, have been examined for their anti-inflammatory properties. Early research indicated that certain derivatives exhibit significant anti-inflammatory activity (Abignente et al., 1976).
2. Anticancer Potential
Some imidazo[2,1-b]thiazole derivatives have been designed, synthesized, and evaluated for their anticancer activity. Specific compounds in this category have shown significant cytotoxic activity against cancer cell lines, such as colon cancer and melanoma (Abdel‐Maksoud et al., 2019).
3. Antimicrobial and Antituberculosis Properties
Imidazo[2,1-b]thiazole derivatives have demonstrated promising antimicrobial activities. Compounds synthesized from this class showed significant antibacterial, antifungal, and antituberculosis effects in preliminary studies (Güzeldemirci & Küçükbasmacı, 2010).
4. Modulation of CD2-Receptors in Lymphocytes
Studies have been conducted on substituted imidazo[2,1-b]thiazoles to examine their in vitro immunological effect, particularly on the modulation of CD2 receptors in human T trypsinized lymphocytes. This research indicates potential applications in immunomodulation (Harraga et al., 1994).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate is a derivative of thiazole and imidazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that results in a variety of biological activities . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a parent compound, in water, alcohol, and ether may influence the bioavailability of this compound.
Result of Action
Based on the biological activities of thiazole derivatives, it can be inferred that this compound may have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 2-[2-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S2/c1-2-27-16(25)7-13-9-28-18(21-13)23-17(26)15-10-29-19-22-14(8-24(15)19)11-3-5-12(20)6-4-11/h3-6,8-10H,2,7H2,1H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDYENHHWXNNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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